molecular formula C11H13N B8334512 6-Ethyl-1-methylindole CAS No. 202584-27-8

6-Ethyl-1-methylindole

Cat. No. B8334512
Key on ui cas rn: 202584-27-8
M. Wt: 159.23 g/mol
InChI Key: SXWYFDLLTSUSDI-UHFFFAOYSA-N
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Patent
US05891901

Procedure details

A mixture of 0.226 g 1-(1-methyl-1H-indol-6-yl)-ethanone, 1.35 mL of 85% hydrazine hydrate, 0.88 g of potassium hydroxide in 15 mL of diethylene glycol was stirred at 62° C. over night. The reaction mixture was cooled, poured into water and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated to give 0.200 g of 6-ethyl-1-methylindole as a colorless oil after chromatographic purification on a silica gel column.
Quantity
0.226 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11](=O)[CH3:12])[CH:9]=2)[CH:4]=[CH:3]1.O.NN.[OH-].[K+].O>C(O)COCCO>[CH2:11]([C:8]1[CH:9]=[C:10]2[C:5]([CH:4]=[CH:3][N:2]2[CH3:1])=[CH:6][CH:7]=1)[CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.226 g
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)C(C)=O
Name
Quantity
1.35 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.88 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
was stirred at 62° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C2C=CN(C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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